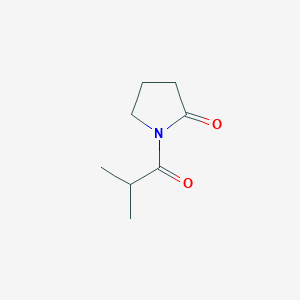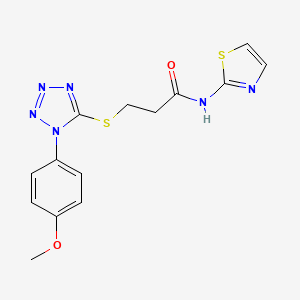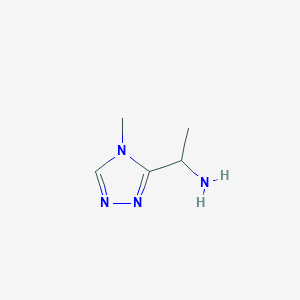
2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde is a chemical compound with the CAS Number: 924853-97-4 . It has a molecular weight of 199.21 and its IUPAC name is 6-(4-hydroxyphenyl)nicotinaldehyde . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9NO2/c14-8-9-1-6-12(13-7-9)10-2-4-11(15)5-3-10/h1-8,15H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that pyridinecarboxaldehydes can undergo reactions such as condensation, reduction, and oxidation . They can also participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Self-Assembly in Supramolecular Chemistry
2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde has been studied in the context of self-assembly in supramolecular chemistry. For example, a study by Nitschke, Hutin, and Bernardinelli (2004) discusses the reaction of pyridine-2-carboxaldehyde with m-phenylenediamine in the presence of CuI ions, resulting in a stable tetracopper(I) grid complex in water. This study highlights the role of hydrophobic effects in stabilizing complex molecular structures in aqueous environments.
Synthesis of Heterocyclic Analogues
In the field of organic synthesis, this compound is used in the creation of heterocyclic analogues. Barbier (1991) conducted research on condensing pyridine-2 or 4-carboxaldehyde with 2-coumaranone and 5-hydroxy 2-coumaranone, leading to new ene-lactones analogues of natural marginalin (Barbier, 1991).
Novel Routes in Organic Synthesis
A study by Amaresh and Perumal (2000) presents a novel route to synthesize 3-Pyridine Carboxaldehydes using Vilsmeier reagents, which highlights the versatility of this compound in organic synthesis (Amaresh & Perumal, 2000).
Synthesis of Triphenylmethane Derivatives
The compound also plays a crucial role in the synthesis of triphenylmethane derivatives. Mereyala and Sambaru (2005) describe a new method for synthesizing bisacodyl using 2-pyridacyl group migration from phenyl pyridine-2-carboxylate (Mereyala & Sambaru, 2005).
Application in Fluorescent Chemosensors
Dhawa et al. (2020) explored this compound as a fluorescent chemosensor for pH, highlighting its potential in discriminating between normal and cancer cells based on pH differences (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde are not available, research in the field of pyridine derivatives is ongoing. For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Eigenschaften
IUPAC Name |
6-(4-hydroxyphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-1-6-12(13-7-9)10-2-4-11(15)5-3-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQFOYIBAHWTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-nitro-2,3-dihydro-1H-indol-2-one](/img/structure/B3305794.png)
![Piperidine, 4-[2-(trifluoromethoxy)phenyl]-](/img/structure/B3305804.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3305811.png)

![Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3305835.png)

![1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-](/img/structure/B3305844.png)
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3305846.png)



![N-[(acetylamino)-2-pyridylmethyl]acetamide](/img/structure/B3305881.png)
![1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B3305895.png)
